6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
6-((3,5-Dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative characterized by a 3,5-dimethoxybenzylthio substituent at the 6-position and a 2-hydroxyethyl group at the 1-position. The 3,5-dimethoxybenzylthio moiety introduces electron-donating methoxy groups, which may enhance binding affinity to biological targets by modulating electronic and steric properties. The 2-hydroxyethyl substituent likely improves solubility and pharmacokinetic profiles compared to alkyl or aryl groups .
Properties
IUPAC Name |
6-[(3,5-dimethoxyphenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-23-11-5-10(6-12(7-11)24-2)9-25-16-18-14-13(15(22)19-16)8-17-20(14)3-4-21/h5-8,21H,3-4,9H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSUSVZVLMLPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC3=C(C=NN3CCO)C(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structurally related pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, focusing on substituents, physicochemical properties, and biological implications:
Key Observations:
Substituent Effects on Solubility and Binding: The 3,5-dimethoxybenzylthio group in the target compound likely enhances solubility and target affinity compared to non-polar substituents (e.g., tert-butyl in ) or electron-withdrawing groups (e.g., 3-fluorobenzylthio in ). The 2-hydroxyethyl group at the 1-position improves hydrophilicity relative to methyl or oxetan-3-ylmethyl substituents .
Biological Implications :
- Fluorinated analogs (e.g., 12d, 15b) exhibit high purity (98%) and are explored for enzyme inhibition, suggesting that the target compound’s dimethoxy variant could be optimized for similar applications .
- Chlorophenyl and methoxybenzyl substituents in analogs demonstrate the importance of aromatic interactions in biological activity .
Synthetic Feasibility :
- The target compound may be synthesized via methods analogous to those in , involving thioether formation and hydroxyethylation. Yields for similar compounds range from 15% to 70%, depending on substituent complexity .
Q & A
Q. What are the standard synthetic routes for preparing 6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
- Methodological Answer : A common approach involves refluxing intermediates in ethanol or methanol with appropriate reagents. For example, thiol-containing intermediates (e.g., 3,5-dimethoxybenzylthiol) can react with pyrazolo[3,4-d]pyrimidinone derivatives under basic conditions. Ethanol is often used as a solvent due to its ability to dissolve polar intermediates, and reactions are typically monitored via TLC with n-hexane/ethyl acetate (1:1) as the mobile phase . Purification involves recrystallization from ethanol-DMF mixtures (1:1) to achieve >90% purity .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, particularly verifying the thioether linkage and hydroxyethyl substitution .
- FT-IR : Confirms functional groups (e.g., C=S stretch at ~600–700 cm) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S) with <0.3% deviation from theoretical values .
- HPLC : Assesses purity (>95%) using ammonium acetate buffer (pH 6.5) and C18 columns .
Q. What are the key solubility and stability considerations for this compound under experimental conditions?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to its thioether and pyrimidinone moieties. Ethanol/water mixtures (1:1) are optimal for in vitro assays .
- Stability : Store at −20°C in amber vials to prevent photodegradation. Stability in buffer (pH 6.5–7.4) is confirmed via HPLC over 72 hours at 25°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
- Replicate Studies : Use standardized protocols (e.g., fixed pH, temperature) and validate compound purity via HPLC .
- Dose-Response Analysis : Perform EC/IC comparisons across multiple cell lines or enzymatic assays to identify context-dependent effects .
- Theoretical Frameworks : Link discrepancies to molecular docking models or SAR studies to explain differential binding affinities .
Q. What experimental design principles apply to studying this compound’s environmental impact or ecotoxicology?
- Methodological Answer : Follow tiered environmental risk assessment (ERA) guidelines:
- Laboratory Studies : Assess biodegradability (OECD 301F) and aquatic toxicity (Daphnia magna LC) under controlled pH (6.5–7.5) .
- Field Studies : Use randomized block designs with split plots to evaluate soil adsorption and bioaccumulation in model organisms (e.g., Eisenia fetida) .
- Long-Term Monitoring : Track abiotic/biotic transformation products via LC-MS/MS to identify persistent metabolites .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Methodological Answer :
- Substituent Modification : Replace the 3,5-dimethoxybenzyl group with electron-withdrawing groups (e.g., nitro, fluoro) to enhance target binding. Thiourea fusion at 200°C can introduce thioxo groups, improving kinase inhibition .
- Molecular Dynamics Simulations : Compare binding free energies () of derivatives with target proteins (e.g., phosphodiesterases) to prioritize synthetic targets .
- In Silico Screening : Use QSAR models to predict ADMET properties and prioritize derivatives with low hepatotoxicity .
Q. What strategies mitigate side reactions during functionalization of the pyrazolo[3,4-d]pyrimidinone core?
- Methodological Answer :
- Protecting Groups : Temporarily block the hydroxyethyl group with tert-butyldimethylsilyl (TBS) ethers during thioether formation to prevent oxidation .
- Catalytic Optimization : Use Pd/C or CuI to accelerate cross-coupling reactions while minimizing dimerization .
- Reaction Monitoring : Employ real-time IR or Raman spectroscopy to detect intermediate thiolate species and adjust reaction kinetics .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer :
- Peak Deconvolution : Use software like MestReNova to resolve overlapping signals in NMR spectra, particularly for aromatic protons in the 3,5-dimethoxybenzyl group .
- Isotopic Labeling : Synthesize -labeled analogs to confirm ambiguous carbon assignments .
- Comparative Databases : Cross-reference with spectral libraries of structurally related pyrazolo[3,4-d]pyrimidinones (e.g., CAS 15973-83-8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
